molecular formula C32H34F6N4O6 B1435854 Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) CAS No. 591742-74-4

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)

Cat. No. B1435854
M. Wt: 684.6 g/mol
InChI Key: GBBDSCJKOGANEP-UHFFFAOYSA-N
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Description

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a fluorescent labeling rhodamine used for proteomics research . It has a molecular weight of 684.63 and a molecular formula of C28H32N4O2•2C2HF3O2 .


Molecular Structure Analysis

The molecular structure of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) consists of a rhodamine core, which is a xanthene dye, and two ethylenediamine groups . The structure also includes two trifluoroacetate groups .


Physical And Chemical Properties Analysis

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a light pink powder . It is soluble in chloroform and water . Its fluorescence emission maximum is at 553 nm in 0.1 M phosphate pH 3.0 when excited at 528 nm .

Scientific Research Applications

Photophysical Properties

Rhodamine moieties are employed in the design of trans bis(tributylphosphine) Pt(II) bisacetylide complexes, showcasing acid/base-switchable photophysical properties. These properties include reversible transformations between spirolactam and opened amide structures, with significant implications for designing transition metal complexes activated by external stimuli (Majumdar et al., 2015).

Chemodosimetry

Rhodamine-based compounds serve as fluorescent and colorimetric chemodosimeters, displaying high selectivity toward specific ions like Hg2+ in aqueous solutions. This specificity facilitates the development of sensitive detection methods for environmental and biological applications (Wu et al., 2007).

Chelation Therapy

Compounds such as bis(histidine) ethylenediamine tetraacetic acid, analogs of Rhodamine 6G ethylenediamine, have been evaluated for their potential in MR and chelation therapy. Their stability and interaction with essential metals suggest their application in medical treatments (Srivastava et al., 2014).

Potential Biological Functions

Rhodamine B-ethylenediamine-hyaluronan acid demonstrates potential as biological functional materials, indicating applications in drug delivery systems due to its structural and fluorescence properties (Li et al., 2018).

Fluorescence Probes

Rhodamine 6G derivatives are synthesized for rapid detection of ions like bismuth (III), showcasing fluorescence enhancement and colorimetric change, highlighting their use in detecting bismuth-containing drugs in solutions (Zhang et al., 2018).

properties

IUPAC Name

[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBDSCJKOGANEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122174051

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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